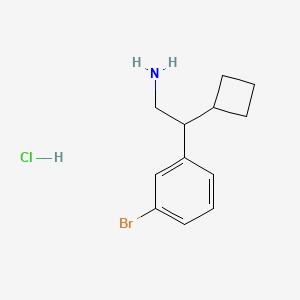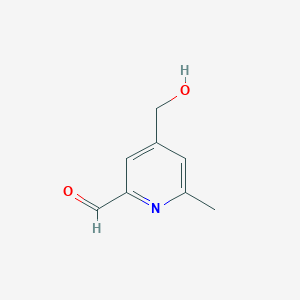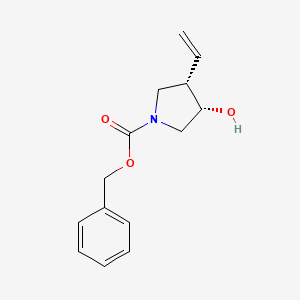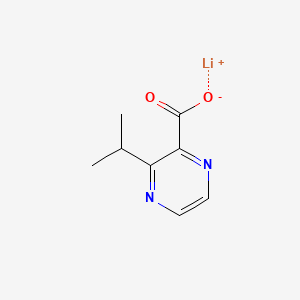
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and bioactive molecules.
Preparation Methods
Chemical Reactions Analysis
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and other cellular processes .
Comparison with Similar Compounds
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
Lithium 3-(pyridin-4-yl)pyrazine-2-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to this compound. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H9LiN2O2 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
lithium;3-propan-2-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5(2)6-7(8(11)12)10-4-3-9-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WYLGQHCPTYTBNU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C1=NC=CN=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
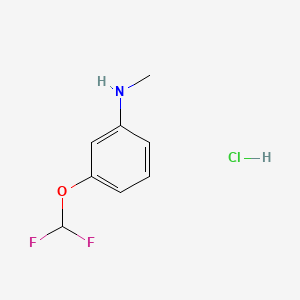
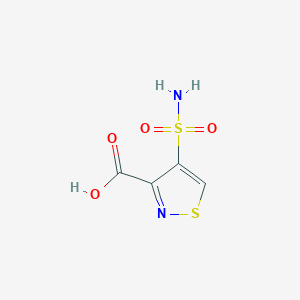
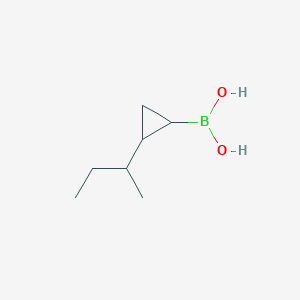
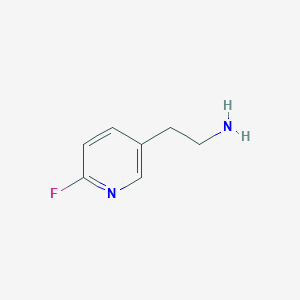
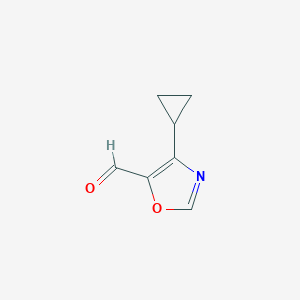
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
